Rhodium(III) acetylacetonate

Catalog No.
S844527
CAS No.
14284-92-5
M.F
C15H24O6Rh
M. Wt
403.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhodium(III) acetylacetonate

CAS Number

14284-92-5

Product Name

Rhodium(III) acetylacetonate

IUPAC Name

4-hydroxypent-3-en-2-one;rhodium

Molecular Formula

C15H24O6Rh

Molecular Weight

403.25 g/mol

InChI

InChI=1S/3C5H8O2.Rh/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;

InChI Key

MBVAQOHBPXKYMF-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Rh]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Rh]

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Rh+3]

Synthesis of Rhodium Nanocrystals

Field: Nanotechnology

Methods: The synthesis involves the reaction of Rhodium(III) acetylacetonate with appropriate reducing agents under controlled conditions .

Results: The outcome is the formation of Rhodium nanocrystals with controlled size and shape, which exhibit unique physical and chemical properties .

Catalyst for Alkylation Reactions

Field: Organic Chemistry

Summary: Rhodium(III) acetylacetonate serves as an efficient catalyst for various alkylation reactions . This includes the α-alkylation of ketones, β-alkylation of secondary alcohols, and the alkylation of amines with primary alcohols .

Methods: The compound is added to the reaction mixture containing the substrates and the alcohol. The reaction is typically carried out under mild conditions .

Results: The use of Rhodium(III) acetylacetonate as a catalyst results in high yields of the alkylated products .

Preparation of Phosphorescent Complexes

Field: Material Science

Summary: Rhodium(III) acetylacetonate is used to prepare highly phosphorescent complexes for organic light-emitting devices .

Methods: The compound is reacted with appropriate ligands to form the phosphorescent complexes .

Results: The resulting complexes exhibit strong phosphorescence, making them suitable for use in organic light-emitting devices .

Synthesis of Rhodium-Containing Catalysts

Field: Catalysis

Summary: Rhodium(III) acetylacetonate can be used as a precursor for Rhodium-containing catalysts .

Methods: The compound is reacted with other reagents under controlled conditions to form the desired Rhodium-containing catalyst .

Results: The resulting catalysts can be used in various chemical reactions, enhancing their efficiency and selectivity .

Synthesis of Rhodium Nanoparticles

Summary: Rhodium(III) acetylacetonate can be used to synthesize Rhodium nanoparticles .

Methods: The synthesis involves the reaction of Rhodium(III) acetylacetonate with a reducing agent under controlled conditions .

Hydrogenation of Carboxylic Acids

Summary: Rhodium(III) acetylacetonate can serve as a catalyst for the hydrogenation of carboxylic acids .

Methods: The compound is added to a reaction mixture containing the carboxylic acid and hydrogen. The reaction is typically carried out under pressure .

Results: The use of Rhodium(III) acetylacetonate as a catalyst results in the efficient hydrogenation of carboxylic acids .

Synthesis of Rh2P Nanocrystals

Summary: Rhodium(III) acetylacetonate can be used to synthesize Rh2P nanocrystals supported on carbon (Rh2P/C) by a one-step solvothermal method .

Methods: The synthesis involves a direct reaction between Rhodium(III) acetylacetonate and tri-n-octylphosphine (TOP) under solvothermal conditions .

Preparation of Metal Enolate Complexes

Summary: Rhodium(III) acetylacetonate can be used to prepare metal enolate complexes . These complexes are used in a plethora of catalyzed reactions .

Methods: The compound is reacted with other reagents under controlled conditions to form the desired metal enolate complexes .

Results: The resulting complexes have played a significant role in recent years, contributing to the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

Rhodium(III) acetylacetonate, commonly represented as Rhodium(III) 2,4-pentanedionate or Rh(acac)₃, is a coordination complex with the chemical formula Rh(C₅H₇O₂)₃. This compound exhibits D₃ symmetry and is characterized by its bright red color. It is primarily used in various catalytic processes due to its ability to coordinate with different organic substrates, making it an important compound in organometallic chemistry and catalysis.

, including:

  • Hydrogenation: It facilitates the addition of hydrogen to unsaturated organic compounds.
  • Ethanol Steam Reforming: It aids in the conversion of ethanol into hydrogen and carbon dioxide.
  • Carbon Monoxide Oxidation: It catalyzes the oxidation of carbon monoxide to carbon dioxide.
  • Nitric Oxide Reduction: It plays a role in reducing nitrogen oxides in various reactions.

These reactions highlight its versatility and effectiveness as a catalyst in organic synthesis and environmental applications .

Rhodium(III) acetylacetonate can be synthesized through several methods:

  • Direct Reaction: The most common method involves reacting rhodium(III) chloride with acetylacetone in an organic solvent such as ethanol or toluene. The reaction typically occurs under reflux conditions.
    RhCl3+3C5H8O2Rh C5H7O2)3+3HCl\text{RhCl}_3+3\text{C}_5\text{H}_8\text{O}_2\rightarrow \text{Rh C}_5\text{H}_7\text{O}_2)_3+3\text{HCl}
  • Solvothermal Synthesis: This method utilizes high-pressure and high-temperature conditions in a solvent to promote the formation of the complex.
  • Microwave-Assisted Synthesis: This technique allows for rapid synthesis under controlled conditions, improving yields and purity.

These methods yield Rhodium(III) acetylacetonate with varying degrees of purity and crystal morphology .

Rhodium(III) acetylacetonate has diverse applications across multiple fields:

  • Catalysis: It is widely used in catalytic converters for automotive applications and in organic synthesis for various transformations.
  • Material Science: Employed in chemical vapor deposition processes to create thin films of rhodium on substrates.
  • Electrochemistry: Utilized in electrochemical studies for its catalytic properties, particularly in fuel cells and sensors .

Rhodium(III) acetylacetonate shares similarities with other metal acetylacetonates, particularly those involving transition metals. Here are some comparable compounds:

CompoundChemical FormulaUnique Features
Ruthenium(III) acetylacetonateRu(C₅H₇O₂)₃Often used in photochemical applications
Iridium(III) acetylacetonateIr(C₅H₇O₂)₃Known for its stability and use in catalysis
Platinum(II) acetylacetonatePt(C₅H₇O₂)₂Utilized primarily in organic synthesis

Uniqueness of Rhodium(III) Acetylacetonate

Rhodium(III) acetylacetonate is unique due to its specific catalytic properties that allow it to facilitate reactions that involve hydrogenation and oxidation processes efficiently. Its ability to stabilize various oxidation states makes it particularly valuable in both industrial applications and research settings .

Traditional synthesis methods from rhodium salts and acetylacetone

The conventional preparation of rhodium(III) acetylacetonate follows established coordination chemistry principles, primarily utilizing rhodium(III) chloride hydrate as the starting material. The fundamental synthetic approach involves the direct reaction of RhCl₃(H₂O)₃ with acetylacetone under controlled conditions. This method capitalizes on the inherent tendency of acetylacetone to form stable chelate complexes with transition metals through its bidentate oxygen donors.

The preparation process typically begins with the dissolution of rhodium chloride hydrate in an appropriate solvent system. Aqueous solutions of rhodium trichloride hydrate contain multiple species in dynamic equilibrium, including [Rh(H₂O)₆]³⁺, [RhCl(H₂O)₅]²⁺, cis- and trans-[RhCl₂(H₂O)₄]⁺, and various isomers of [RhCl₃(H₂O)₃]. The relative distribution of these species significantly influences the reaction kinetics and final product yield. The traditional synthesis leverages the lability of these aquo-chloro complexes to facilitate ligand substitution with acetylacetonate.

Rhodium trichloride demonstrates remarkable reactivity with acetylacetone, forming the desired rhodium acetylacetonate complex through a ligand exchange mechanism. The reaction proceeds through sequential replacement of chloride and water ligands with acetylacetonate, ultimately yielding the neutral tris(acetylacetonate) complex. This process exhibits favorable thermodynamics due to the chelate effect, wherein the bidentate nature of acetylacetonate provides enhanced stability compared to monodentate ligands.

Industrial and laboratory-scale preparations often employ ethanol or methanol as reaction media, which serve dual purposes as both solvent and mild reducing agent. The alcoholic environment facilitates the dissolution of both starting materials while promoting the desired ligand substitution reactions. Temperature control remains critical, with optimal conditions typically ranging from 60°C to 80°C to ensure complete conversion while preventing decomposition of the acetylacetonate ligands.

Microwave-assisted synthesis and optimization

Microwave-assisted synthesis has emerged as a revolutionary approach for preparing rhodium(III) acetylacetonate and its derivatives, offering significant advantages in terms of reaction time, energy efficiency, and product quality. This methodology exploits the dielectric heating properties of polar molecules to achieve rapid and uniform heating throughout the reaction mixture.

The microwave-assisted preparation of rhodium nanocrystals using rhodium(III) acetylacetonate as a precursor demonstrates the versatility of this synthetic approach. In these processes, rhodium(III) acetylacetonate serves as both the metal source and a relatively stable precursor that can be rapidly reduced under microwave irradiation. The synthesis typically employs tetraethylene glycol as both solvent and reducing agent, with the microwave energy facilitating rapid decomposition and reduction of the rhodium complex.

Optimized microwave protocols achieve remarkable efficiency, with complete synthesis accomplished in as little as 140 seconds of irradiation. The rapid heating characteristic of microwave irradiation promotes homogeneous nucleation and controlled growth, resulting in well-defined nanostructures with narrow size distributions. The acceleration observed in microwave-assisted synthesis stems from enhanced molecular collision frequencies and improved energy transfer efficiency compared to conventional heating methods.

Table 1: Microwave Synthesis Parameters for Rhodium Nanostructures

ParameterOptimal RangeEffect on Product
Irradiation Time120-140 secondsControls particle size and morphology
Power Level300-800 WInfluences nucleation rate
Temperature80-100°CAffects reduction kinetics
Precursor Concentration0.04-0.05 mol/LDetermines final yield

The microwave methodology offers precise control over reaction parameters, enabling the synthesis of rhodium nanocrystals with specific morphologies including octahedral, cubic, and concave structures. The rapid heating and cooling cycles achievable with microwave irradiation provide unique opportunities for kinetic control that are difficult to replicate with conventional heating methods.

Metathesis reactions with Tl(acac)

Metathesis reactions utilizing thallium acetylacetonate represent an alternative synthetic pathway for preparing rhodium(III) acetylacetonate, particularly valuable when direct synthesis from rhodium salts proves challenging or when higher purity products are required. This approach leverages the high stability and excellent leaving group properties of thallium compounds to drive complete ligand exchange reactions.

The metathesis methodology involves the reaction of rhodium halide complexes with thallium acetylacetonate in suitable organic solvents. The driving force for these reactions stems from the formation of highly stable thallium halide precipitates, which effectively removes halide ions from solution and drives the equilibrium toward complete acetylacetonate substitution. This approach proves particularly advantageous when dealing with rhodium complexes that exhibit limited reactivity toward direct acetylacetone substitution.

Thallium acetylacetonate serves as an excellent acetylacetonate transfer reagent due to its high solubility in organic solvents and the thermodynamic stability of the resulting thallium halide byproducts. The reaction typically proceeds under mild conditions, often at room temperature or with gentle heating, making it suitable for preparing rhodium acetylacetonate complexes that might decompose under more vigorous reaction conditions.

The metathesis approach offers several distinct advantages, including high yields, excellent product purity, and compatibility with a wide range of rhodium starting materials. The formation of insoluble thallium halide precipitates facilitates product purification through simple filtration, eliminating the need for complex separation procedures. However, the toxicity of thallium compounds necessitates careful handling and appropriate waste disposal protocols.

Role of base in equilibrium shifts during complexation

The role of base addition in rhodium(III) acetylacetonate synthesis represents a critical aspect of reaction optimization and mechanistic understanding. Base addition fundamentally alters the equilibrium position of acetylacetone tautomerization and deprotonation, directly influencing the efficiency of complex formation.

Acetylacetone exists in dynamic equilibrium between keto and enol tautomeric forms, with the enol form predominating in nonpolar solvents and the keto form favored in polar, hydrogen-bonding environments. The equilibrium constant for the keto-to-enol conversion varies significantly with solvent polarity, ranging from 11.7 in the gas phase to 0.23 in water. This tautomeric behavior directly impacts the availability of the chelating enol form required for metal coordination.

Table 2: Acetylacetone Tautomeric Equilibrium Constants

SolventK(keto→enol)Favored Form
Gas phase11.7Enol
Cyclohexane42Enol
Toluene10Enol
THF7.2Enol
CDCl₃5.7Enol
DMSO2Keto
Water0.23Keto

Base addition facilitates the removal of protons from acetylacetone, shifting the equilibrium toward the formation of the acetylacetonate anion. This deprotonation step proves essential for efficient chelation, as the anionic form exhibits enhanced nucleophilicity and chelating ability compared to the neutral acetylacetone molecule. The overall reaction can be represented as: M^z+ + z Hacac ⇌ M(acac)z + z H⁺, where base addition drives the equilibrium toward product formation by consuming the liberated protons.

Common bases employed in rhodium acetylacetonate synthesis include sodium hydroxide, potassium hydroxide, and organic bases such as triethylamine. The choice of base depends on the specific reaction conditions and desired product characteristics. Aqueous bases prove effective for water-compatible systems, while organic bases offer advantages in non-aqueous environments where water sensitivity might be a concern.

The chelate effect provides additional thermodynamic driving force for complex formation, as the bidentate acetylacetonate ligand forms more stable complexes than equivalent monodentate ligands. In some cases, the chelate effect proves sufficiently strong that base addition becomes unnecessary, with the ligand exchange proceeding spontaneously upon mixing the rhodium salt with acetylacetone. However, base addition typically accelerates reaction rates and improves yields by maintaining optimal pH conditions throughout the synthesis.

Rhodium(III) acetylacetonate exhibits a well-defined octahedral coordination geometry with distinct D₃ symmetry characteristics [1] [11]. The complex adopts a molecular structure where the central rhodium(III) ion is coordinated by three bidentate acetylacetonate ligands, forming six-membered chelate rings with each ligand [1] [5]. The octahedral coordination environment results from the arrangement of six oxygen atoms from the three acetylacetonate ligands symmetrically positioned around the rhodium center [9].

The D₃ symmetry of the molecule arises from the threefold rotational axis passing through the rhodium center, perpendicular to the plane defined by the three acetylacetonate ligands [1] [11]. This symmetry element significantly influences the electronic and spectroscopic properties of the complex. The molecular structure demonstrates characteristic features of octahedral complexes, where the metal center is equidistant from all six coordinating atoms [9].

Each acetylacetonate ligand coordinates through its two oxygen atoms in a bidentate fashion, creating a stable chelate complex [27]. The coordination geometry exhibits minimal distortion from ideal octahedral symmetry, with bond angles close to 90° between adjacent ligands and 180° between opposite ligands [43]. The threefold symmetry axis allows for the equivalence of all three acetylacetonate ligands in the molecular structure [11].

X-ray crystallography studies of Rh(acac)₃ and derivatives

Single-crystal X-ray diffraction studies have provided comprehensive structural information about rhodium(III) acetylacetonate and its derivatives [7] [20] [43]. Crystallographic investigations reveal that the complex crystallizes in the monoclinic space group P21/c, which is commonly observed for acetylacetonate complexes [32] [33]. The unit cell parameters demonstrate characteristic dimensions with specific lattice constants that accommodate the molecular packing requirements [20].

The electron diffraction structural analysis using advanced instrumentation has confirmed the octahedral coordination geometry with precise bond length and angle measurements [7]. Crystallographic studies show that the rhodium-oxygen bond distances are typically in the range of 2.031 to 2.069 Å, indicating strong coordination bonds between the metal center and the acetylacetonate ligands [20] [43]. The bite angle of the acetylacetonate ligands, defined by the O-Rh-O angle within each chelate ring, measures approximately 88-90°, characteristic of optimal chelation geometry [43].

Table 1: Selected Crystallographic Parameters for Rhodium(III) acetylacetonate Derivatives

ParameterValueReference
Space GroupC 2/c (monoclinic) [20]
Unit Cell a30.358(16) Å [20]
Unit Cell b14.838(7) Å [20]
Unit Cell c13.156(6) Å [20]
β angle105.01(2)° [20]
Rh-O bond length2.045-2.069 Å [20] [43]
O-Rh-O bite angle88-90° [43]

Comparative crystallographic studies of rhodium acetylacetonate derivatives reveal systematic variations in structural parameters depending on the substitution pattern and coordination environment [43] [45]. The molecular packing in the crystal lattice is stabilized by weak intermolecular hydrogen bonding interactions between acetylacetonate ligands of adjacent molecules [20]. Crystal structure refinement parameters typically show excellent agreement between calculated and observed structure factors, with R-factors below 0.05 indicating high-quality structural determinations [20].

NMR spectroscopy: ¹H-¹⁰³Rh coupling and polarization transfer techniques

Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic structure and dynamic behavior of rhodium(III) acetylacetonate in solution [10] [11] [29]. The ¹H NMR spectrum exhibits characteristic resonances corresponding to the methyl and methine protons of the acetylacetonate ligands [27]. Due to the D₃ symmetry of the complex, all three acetylacetonate ligands are equivalent, resulting in simplified NMR spectra with distinct signal patterns [11].

Advanced polarization transfer techniques have enabled the detection of ¹⁰³Rh nuclear magnetic resonance signals, which were previously challenging to observe due to the low sensitivity of the rhodium nucleus [10] [11] [29]. Four-bond ¹H-¹⁰³Rh J-coupling constants of approximately 0.39 Hz have been successfully measured, providing direct evidence for through-bond connectivity between protons and the rhodium center [10] [11]. These small coupling constants are exploited for ¹H-enhanced ¹⁰³Rh NMR spectroscopy using sophisticated pulse sequences [29].

Table 2: NMR Spectroscopic Parameters for Rhodium(III) acetylacetonate

ParameterValueConditionReference
¹H chemical shift (CH₃)~2.0 ppmCDCl₃ solution [27]
¹H chemical shift (CH)~5.4 ppmCDCl₃ solution [27]
⁴J(¹H-¹⁰³Rh) coupling0.39 HzSolution state [10] [11]
¹⁰³Rh T₁ relaxationVariable with fieldTemperature dependent [10] [29]
²J(¹³C-¹⁰³Rh) coupling1.1 HzSolution state [11]

The ¹⁰³Rh NMR chemical shift of rhodium(III) acetylacetonate serves as the International Union of Pure and Applied Chemistry reference standard for rhodium NMR spectroscopy [10] [26]. Relaxation studies reveal that the ¹⁰³Rh longitudinal relaxation is dominated by the spin-rotation mechanism, with additional contributions from chemical shift anisotropy at high magnetic fields [10] [29]. Temperature-dependent NMR measurements demonstrate the dynamic behavior of the complex in solution, with exchange processes affecting the observed spectra [19].

Polarization transfer experiments using DualPol and refocused INEPT pulse sequences have enhanced the sensitivity of ¹⁰³Rh detection by exploiting the favorable relaxation properties of protons [29]. These techniques enable rapid acquisition of ¹⁰³Rh spectra and facilitate the measurement of relaxation time constants over a range of magnetic field strengths [10] [29].

Computational modeling of electronic structure and bonding

Density functional theory calculations have provided comprehensive insights into the electronic structure and bonding characteristics of rhodium(III) acetylacetonate [13] [37] [40]. Computational studies using various exchange-correlation functionals, including B3LYP and PW91, have successfully reproduced experimental structural parameters and spectroscopic properties [13] [40]. The calculated bond lengths and angles show excellent agreement with crystallographic data, validating the computational approaches used [40].

Electronic structure calculations reveal the nature of bonding between rhodium and the acetylacetonate ligands, characterized by significant metal-ligand orbital overlap [37] [39]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide insights into the electronic properties and reactivity patterns of the complex [39]. Computational analysis demonstrates that the rhodium d-orbitals participate in both σ and π bonding interactions with the oxygen atoms of the acetylacetonate ligands [37].

Table 3: Computational Electronic Structure Parameters

PropertyCalculated ValueMethodReference
HOMO-LUMO gapVariableDFT/B3LYP [39]
Rh-O bond order~0.5-0.7Natural bond orbital analysis [37]
Partial charge on Rh+1.2 to +1.5Population analysis [39]
Binding energyStabilizingVarious DFT methods [13] [40]

Molecular dynamics simulations and potential energy surface calculations have explored the conformational flexibility and dynamic behavior of the complex [40]. The rotational barriers around metal-ligand bonds are found to be relatively low, consistent with the fluxional behavior observed in solution NMR studies [19] [40]. Computational investigations of excited states provide understanding of the electronic transitions responsible for the characteristic optical properties of the complex [37].

Relativistic effects have been incorporated into computational models to accurately describe the electronic structure of the heavy rhodium atom [14]. Scalar relativistic calculations show improved agreement with experimental bond lengths compared to non-relativistic approaches [14]. The computational studies also predict vibrational frequencies and infrared absorption bands, facilitating the interpretation of experimental spectra [13] [16].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

403.06278 g/mol

Monoisotopic Mass

403.06278 g/mol

Heavy Atom Count

22

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.91%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.91%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90.91%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (86.36%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

14284-92-5

Wikipedia

Rhodium_acetylacetonate

General Manufacturing Information

Rhodium, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types